2,3,3',4,4',5,5'-Heptabromobiphenyl
Overview
Description
2,3,3’,4,4’,5,5’-Heptabromobiphenyl is a polybrominated biphenyl, a class of compounds known for their use as flame retardants. These compounds are characterized by the presence of multiple bromine atoms attached to a biphenyl structure. Due to their chemical stability and resistance to degradation, polybrominated biphenyls have been widely used in various industrial applications, although their use is now restricted in many regions due to environmental and health concerns .
Mechanism of Action
Biochemical Pathways
The affected pathways involve the metabolism of xenobiotics, which are foreign substances in the body . The activation of the CYP1A1 gene, for example, leads to the production of enzymes that play a crucial role in the metabolism of xenobiotics . The downstream effects of these pathways include the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Pharmacokinetics
Given its chemical structure and properties, it is likely to have low water solubility . This could impact its bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,3’,4,4’,5,5’-Heptabromobiphenyl. For instance, the compound’s persistence in the environment and its use as a flame retardant in various products can lead to its widespread distribution . This can result in prolonged exposure and potential bioaccumulation in organisms, influencing its action and effects.
Biochemical Analysis
Biochemical Properties
2,3,3’,4,4’,5,5’-Heptabromobiphenyl acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . This compound activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . It mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
The cellular effects of 2,3,3’,4,4’,5,5’-Heptabromobiphenyl are significant. It has been found to induce oxidative stress, disrupt the endocrine system, and cause neurotoxicity. It also plays an important role in cell-cycle regulation and is likely to play an important role in the development and maturation of many tissues .
Molecular Mechanism
At the molecular level, 2,3,3’,4,4’,5,5’-Heptabromobiphenyl exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to the XRE promoter region of genes it activates, leading to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Metabolic Pathways
It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Transport and Distribution
It is known to be located in the membrane .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,3’,4,4’,5,5’-Heptabromobiphenyl can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst, typically iron or aluminum bromide, under controlled conditions. The reaction is carried out in an organic solvent such as carbon tetrachloride or chloroform, and the temperature is maintained to ensure selective bromination at the desired positions on the biphenyl ring .
Industrial Production Methods: Industrial production of 2,3,3’,4,4’,5,5’-Heptabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3,3’,4,4’,5,5’-Heptabromobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of brominated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially debrominated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed:
Oxidation: Brominated benzoic acids.
Reduction: Partially debrominated biphenyls.
Substitution: Hydroxylated or aminated biphenyls.
Scientific Research Applications
2,3,3’,4,4’,5,5’-Heptabromobiphenyl has been extensively studied for its applications in various fields:
Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor and its impact on wildlife and human health.
Medicine: Investigated for its potential toxicological effects and its role in the development of certain diseases.
Industry: Utilized as a flame retardant in the manufacturing of plastics, textiles, and electronic devices
Comparison with Similar Compounds
2,3,3’,4,4’,5,5’-Heptabromobiphenyl is part of a larger group of polybrominated biphenyls, which include:
2,3,3’,4,4’,5,6-Heptabromobiphenyl: Similar in structure but with a different bromination pattern, leading to variations in its chemical and biological properties.
2,2’,3,4,4’,5,5’-Heptabromobiphenyl: Another isomer with a different arrangement of bromine atoms, affecting its reactivity and toxicity.
2,2’,3,4,4’,5,6’-Heptabromobiphenyl: Known for its unique interaction with biological systems and its distinct toxicological profile.
The uniqueness of 2,3,3’,4,4’,5,5’-Heptabromobiphenyl lies in its specific bromination pattern, which influences its chemical reactivity, environmental persistence, and biological effects. This compound’s particular arrangement of bromine atoms makes it a valuable reference material in scientific research and a subject of interest in toxicological studies .
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5-(3,4,5-tribromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7/c13-6-1-4(2-7(14)10(6)17)5-3-8(15)11(18)12(19)9(5)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWDAVSERCQYSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237253 | |
Record name | 1,1'-Biphenyl, 2,3,3',4,4',5,5'-heptabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00237253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88700-06-5 | |
Record name | 2,3,3',4,4',5,5'-Heptabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088700065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,3,3',4,4',5,5'-heptabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00237253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,4',5,5'-HEPTABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF8LB2K89B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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